molecular formula C17H17NO4 B12474303 Methyl 4-methyl-3-[(phenoxyacetyl)amino]benzoate

Methyl 4-methyl-3-[(phenoxyacetyl)amino]benzoate

Cat. No.: B12474303
M. Wt: 299.32 g/mol
InChI Key: IMLMBHSJVYZWIX-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-[(phenoxyacetyl)amino]benzoate is an organic compound with the molecular formula C17H17NO4 It is a derivative of benzoic acid and is characterized by the presence of a phenoxyacetyl group attached to the amino group of the benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-[(phenoxyacetyl)amino]benzoate typically involves the reaction of 4-methyl-3-aminobenzoic acid with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

[ \text{4-methyl-3-aminobenzoic acid} + \text{phenoxyacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-[(phenoxyacetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Acylation reactions often use acyl chlorides and bases like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-methyl-3-[(phenoxyacetyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-[(phenoxyacetyl)amino]benzoate involves its interaction with specific molecular targets. The phenoxyacetyl group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-methylbenzoate
  • Ethyl 3-[(phenoxyacetyl)amino]benzoate
  • Phenoxyacetamide derivatives

Uniqueness

Methyl 4-methyl-3-[(phenoxyacetyl)amino]benzoate is unique due to its specific structural features, such as the presence of both a phenoxyacetyl group and a methyl group on the benzoate ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

methyl 4-methyl-3-[(2-phenoxyacetyl)amino]benzoate

InChI

InChI=1S/C17H17NO4/c1-12-8-9-13(17(20)21-2)10-15(12)18-16(19)11-22-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,19)

InChI Key

IMLMBHSJVYZWIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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